

Part 1: The HQ Hapten System for Immunohistochemistry

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Compound of Interest

Compound Name: HQ-415

Cat. No.: B1673410

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In automated immunohistochemistry, particularly on platforms like the Roche DISCOVERY series, "HQ" refers to a hapten-labeled conjugate system. The DISCOVERY anti-Mouse HQ is a hapten-labeled secondary antibody designed to be detected by an anti-HQ antibody conjugated to an enzyme, such as horseradish peroxidase (HRP).^[1] This system is engineered to enhance specificity and sensitivity, thereby increasing the signal-to-noise ratio and providing a clean background.^[1]

Application

This system is typically used for multiplex IHC or when trying to eliminate cross-reactivity in multi-step staining protocols on automated stainers. The hapten-antibody pair acts as an orthogonal detection system.

Quantitative Parameters for HQ Hapten Detection System

The following table provides example parameters. Note that optimal conditions are instrument-dependent and must be validated by the end-user.

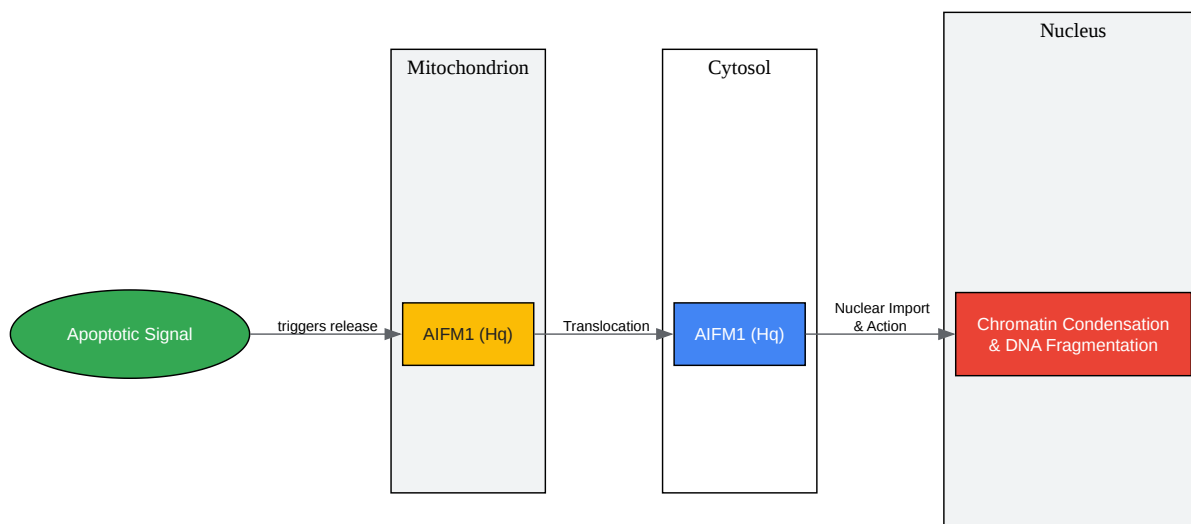
Parameter	Specification	Recommended Range
Primary Antibody	User-defined mouse primary antibody	Dilution as per manufacturer's datasheet (e.g., 1:50 - 1:500)
Secondary Antibody	DISCOVERY anti-Mouse HQ	Pre-diluted for automated systems
Detection	DISCOVERY anti-HQ HRP	Pre-diluted for automated systems
Incubation Time	Automated System Dependent	Typically 16-60 minutes at 37°C
Substrate	DAB (3,3'-Diaminobenzidine)	Incubate until desired color intensity is reached (< 5 min) [2]

Part 2: Immunohistochemistry for Harlequin (Hq/AIFM1)

The abbreviation "Hq" can also stand for Harlequin, a protein encoded by the AIFM1 (Apoptosis Inducing Factor 1, Mitochondrion-associated) gene.[\[3\]](#) AIFM1 is a mitochondrial flavoprotein that plays a crucial role in caspase-independent apoptosis. Upon an apoptotic stimulus, it translocates from the mitochondria to the nucleus, where it induces chromatin condensation and DNA fragmentation. An antibody targeting Hq/AIFM1 can be used to visualize this protein's expression and subcellular localization in tissue.

Signaling Pathway of AIFM1 (Harlequin)

Upon receiving an apoptotic signal, AIFM1 is released from the mitochondrial intermembrane space into the cytosol. It then translocates to the nucleus to mediate large-scale DNA fragmentation, a key event in programmed cell death.



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Caption: AIFM1 (Harlequin) mediated apoptosis pathway.

General Protocol for Immunohistochemistry Staining

This protocol provides a generalized workflow for staining paraffin-embedded tissue sections and can be adapted for an anti-Hq (AIFM1) primary antibody.^[2]

I. Tissue Preparation and Antigen Retrieval

- Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.
- Rehydration: Sequentially immerse slides in 100% ethanol (2x, 3 min each), 95% ethanol (3 min), 70% ethanol (3 min), and 50% ethanol (3 min).

- Washing: Rinse slides in gently running tap water, followed by a wash in distilled water.
- Antigen Retrieval: Perform heat-induced epitope retrieval (HIER). A common method is to use a 10 mM sodium citrate buffer (pH 6.0) and incubate at 95-100°C for 10-20 minutes. Allow slides to cool to room temperature for 20 minutes.
- Washing: Rinse slides with Phosphate Buffered Saline (PBS) twice for 5 minutes each.

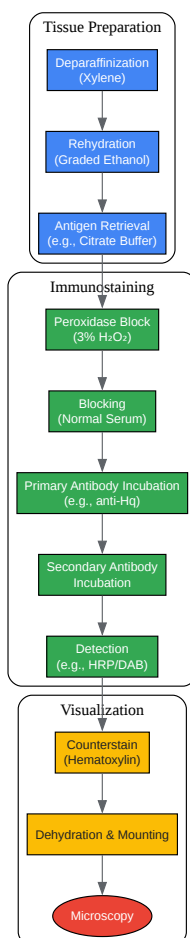
II. Staining Procedure

- Peroxidase Block: To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide (H₂O₂) in methanol for 10-15 minutes at room temperature.
- Washing: Rinse with PBS twice for 5 minutes each.
- Blocking: Apply a blocking buffer (e.g., 10% normal serum from the same species as the secondary antibody) and incubate for at least 30-60 minutes in a humidified chamber.
- Primary Antibody Incubation: Drain blocking buffer and apply the primary antibody (e.g., anti-Hq/AlFM1) diluted in antibody diluent. Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
- Washing: Wash slides with PBS three times for 5 minutes each.
- Secondary Antibody Incubation: Apply a biotinylated or enzyme-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
- Washing: Wash slides with PBS three times for 5 minutes each.
- Detection: If using an avidin-biotin complex (ABC) method, apply the ABC reagent and incubate for 30 minutes. For polymer-based systems, follow the manufacturer's instructions.
- Washing: Wash slides with PBS twice for 5 minutes each.
- Chromogen Development: Apply the chromogen substrate solution, such as DAB, and monitor for color development (typically < 5 minutes).
- Termination: Rinse slides with distilled water to stop the reaction.

III. Counterstaining and Mounting

- Counterstain: Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.
- Washing: Rinse slides in running tap water for 5-10 minutes.
- Dehydration: Dehydrate the tissue sections through graded alcohols (e.g., 95% and 100%).
- Clearing: Clear the tissue in xylene (2x, 5 min each).
- Mounting: Apply a drop of mounting medium and place a coverslip.

IHC Staining Workflow Diagram



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